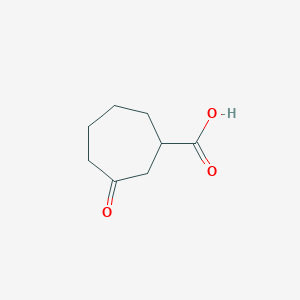

3-Oxocycloheptanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Oxocycloheptanecarboxylic acid, also known as 3-OC-HPCA, is a cyclic ketone carboxylic acid that has been extensively studied for its potential applications in various fields of research. This compound is a derivative of cycloheptanone and has a seven-membered ring structure. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

Research into the synthesis and potential catalytic applications of cyclic carboxylic acids, including those similar to 3-oxocycloheptanecarboxylic acid, has been ongoing. For instance, Huang Bin and Zhang Zheng-lin (2010) detailed an improved synthesis method for 3-oxocyclobutanecarboxylic acid, showcasing its feasibility for large-scale preparation due to its easy operation and low cost (Huang Bin & Zhang Zheng-lin, 2010). This implies potential industrial applications where 3-oxocycloheptanecarboxylic acid might be utilized in similar large-scale synthetic processes.

Atmospheric Chemistry

The study of oxalic acid, which shares structural similarities with 3-oxocycloheptanecarboxylic acid, in the marine atmosphere by Crahan et al. (2004) contributes to understanding the formation and origins of dicarboxylic acids in the troposphere (Crahan, K., Hegg, D., Covert, D., & Jonsson, H., 2004). This research provides insights into the environmental and atmospheric chemistry of similar carboxylic acids.

Organic Chemistry and Chemical Reactions

The oxidation of alkanes and arenes to alkyl peroxides and phenols, catalyzed by a system involving vanadate-pyrazine-2-carboxylic acid as reported by Shul’pin, Attanasio, and Suber (1993), demonstrates the reactivity and potential applications of carboxylic acid derivatives in organic synthesis (Shul’pin, G. B., Attanasio, D., & Suber, L., 1993). Such studies can guide the use of 3-oxocycloheptanecarboxylic acid in similar chemical transformations.

Biochemical Applications

Yang et al. (2021) explored the sequential reaction of oxalic acid with sulfur trioxide, which may offer insights into the biochemical properties and potential applications of 3-oxocycloheptanecarboxylic acid in the field of biochemistry, particularly in reactions involving sulfur compounds (Yang, Y., Liu, L., Wang, H., & Zhang, X., 2021).

Pharmaceutical Applications

The development of synthetic methodologies for 3,3-disubstituted oxindoles by Cao, Zhou, and Zhou (2018) suggests a potential application in pharmaceutical research, where similar bicyclic carboxylic acids, like 3-oxocycloheptanecarboxylic acid, may serve as structural motifs in drug discovery (Cao, Z.-Y., Zhou, F., & Zhou, J., 2018).

Eigenschaften

IUPAC Name |

3-oxocycloheptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7-4-2-1-3-6(5-7)8(10)11/h6H,1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVRSTGCESYYGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile](/img/structure/B2749275.png)

![ethyl (2E)-chloro[(4-methylphenyl)hydrazono]acetate](/img/structure/B2749277.png)

![5-Butyl-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2749279.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2749281.png)

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/no-structure.png)

![3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanehydrazide](/img/structure/B2749283.png)

![1-[4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2749288.png)

![N-(2-cyanophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2749289.png)

![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2749294.png)